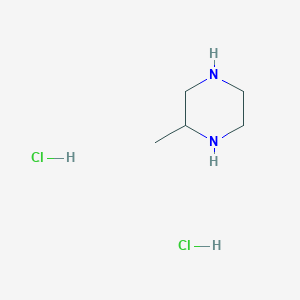
2-Methylpiperazine dihydrochloride
Vue d'ensemble
Description
2-Methylpiperazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 . It is used as a reagent in the design, synthesis, and biological evaluation of diaminoquinazolines as β-catenin/T-cell transcription factor 4 (Tcf4) pathway inhibitors .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Methylpiperazine, often involves the reaction of 1,2-diamine derivatives with sulfonium salts . The continuous catalytic synthesis of piperazine was conducted via the hydroamination of ethylene glycol on a bimetallic Ni-Cu composition using mordenite zeolite as a support .Molecular Structure Analysis
The molecular structure of 2-Methylpiperazine dihydrochloride consists of 5 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass is 173.084 Da, and the monoisotopic mass is 172.053406 Da .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
2-Methylpiperazine dihydrochloride is a white to yellow crystalline powder . It has a molecular weight of 173.08 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
CO2 Capture Applications
Aqueous 2-methylpiperazine (2MPZ) has been highlighted for its potential in CO2 capture from coal-fired power plants. A study by Chen and Rochelle (2013) using quantitative NMR spectroscopy revealed that 2MPZ monocarbamate is the primary species absorbing CO2 in this context. The study provided insights into the thermodynamics of CO2/2MPZ/water systems, indicating the potential of 2MPZ in environmental applications, particularly for carbon capture and storage (CCS) technologies (Chen & Rochelle, 2013).
Applications in Supramolecular Architecture
Research involving 1-methylpiperazine, closely related to 2-methylpiperazine, has demonstrated its ability to form multi-component hydrogen-bonding salts with aromatic carboxylic acids. These compounds exhibit unique three-dimensional supramolecular architectures, as explored in a study by Yang et al. (2015). This kind of structural formation has implications in the field of crystal engineering and the development of novel materials (Yang et al., 2015).
Synthesis of Organic Compounds
2-Methylpiperazine derivatives have been synthesized for various applications in organic chemistry. For instance, Cybulski, Dankiewicz, and Chilmonczyk (2001) reported the preparation of new 1,4-substituted 2-methylpiperazine derivatives, discussing their structural modifications and potential applications. Such studies are crucial for advancing the synthesis of complex organic molecules, which can have various applications in pharmaceuticals and materials science (Cybulski, Dankiewicz, & Chilmonczyk, 2001).
Applications in Analytical Chemistry
2-Methylpiperazine and its derivatives have found applications in analytical chemistry. For instance, studies have been conducted on the determination of related substances in certain pharmaceutical compounds involving methylpiperazine, which is structurally similar to 2-methylpiperazine. These studies contribute to the development of analytical methods for quality control in pharmaceuticals (Yang Benxi, 2015).
Safety And Hazards
2-Methylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The piperazine scaffold, including 2-Methylpiperazine, is gaining prominence in research due to its wide range of biological and pharmaceutical activity . Piperazine-based compounds have been successfully used in the field of catalysis and metal-organic frameworks (MOFs) . Future research will likely continue to explore the diverse applications of these compounds.
Propriétés
IUPAC Name |
2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUWOBYBMGVFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333703 | |
| Record name | 2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpiperazine dihydrochloride | |
CAS RN |
475640-80-3 | |
| Record name | 2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



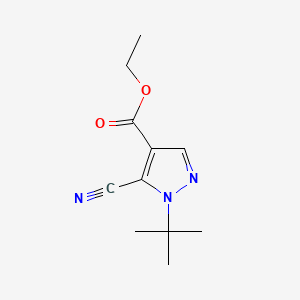
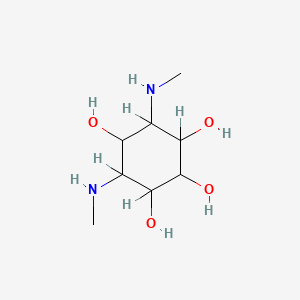
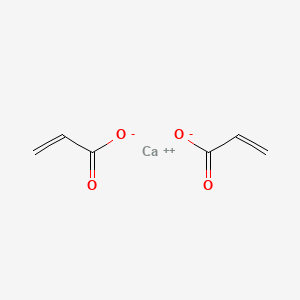
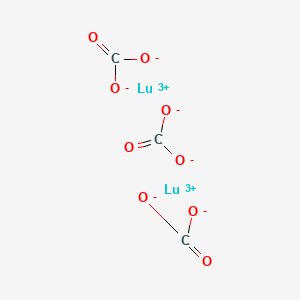


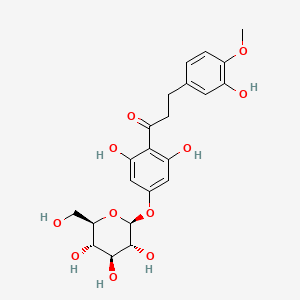
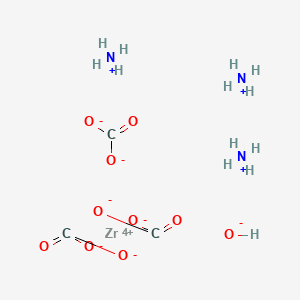
![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
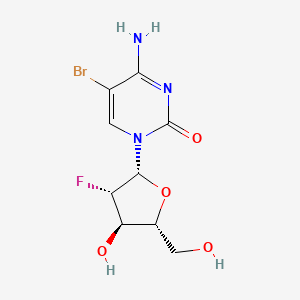
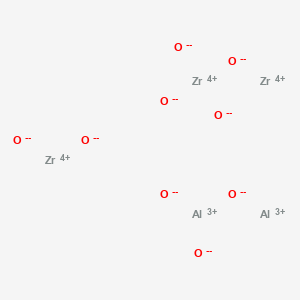
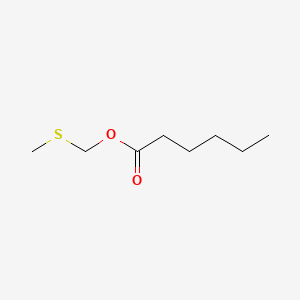
![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)